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Compound of Interest

Compound Name: Remdesivir intermediate-1

Cat. No.: B15563777 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of analogues

of "Remdesivir intermediate-1." For the purpose of these notes, "Remdesivir intermediate-
1" is defined as the core C-nucleoside scaffold of Remdesivir, resulting from the C-

glycosylation of a protected ribose derivative with the pyrrolo[2,1-f][1][2][3]triazine base. The

synthesis of analogues of this key intermediate is crucial for the exploration of the structure-

activity relationships (SAR) of potential antiviral agents.

Introduction
Remdesivir is a broad-spectrum antiviral medication that has shown efficacy against a range of

RNA viruses. Its complex synthesis involves the formation of a key C-nucleoside intermediate.

The generation of analogues of this intermediate, through modifications of either the ribose

moiety or the heterocyclic base, is a critical step in the discovery of novel antiviral compounds

with improved potency, selectivity, or pharmacokinetic properties. These protocols are designed

to guide researchers in the synthesis and characterization of such analogues.

Data Presentation: Synthesis of 1'-Substituted 4-
Aza-7,9-dideazaadenosine C-Nucleoside Analogues
The following table summarizes the quantitative data for the synthesis of various 1'-substituted

analogues of the Remdesivir C-nucleoside intermediate, as reported by Cho et al. (2012).[1]
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Analogue (1'-
Substituent)

Yield of Protected
Intermediate (7a-d)

Anomeric Ratio
(β:α)

Overall Yield of
Deprotected
Nucleoside (3a-d)

Cyano (CN) 58% 85:15 Not explicitly stated

Methyl (CH₃) 45% 1:1 Not explicitly stated

Vinyl (CH=CH₂) Not explicitly stated Not explicitly stated Not explicitly stated

Ethynyl (C≡CH) Not explicitly stated Not explicitly stated Not explicitly stated

Experimental Protocols
Protocol 1: General Synthesis of 1'-Substituted 4-Aza-
7,9-dideazaadenosine C-Nucleoside Analogues[1]
This protocol outlines the general multi-step synthesis for creating 1'-substituted analogues of

the Remdesivir C-nucleoside intermediate.

Step 1: C-Glycosylation to form Hemiketal Intermediate (6)

To a solution of 7-bromo-4-bis(trimethylsilyl)amino-pyrrolo[2,1-f][1][2][3]triazine (4) in

anhydrous THF at -78 °C, add n-BuLi (3.3 equivalents).

Stir the mixture at -78 °C for 1 hour.

Add a solution of 2,3,5-tri-O-benzyl-D-ribonolactone (5) in THF.

Continue stirring at -78 °C for 1 hour.

Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room

temperature.

Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and

concentrate under reduced pressure.

Purify the crude product by silica gel chromatography to yield the hemiketal intermediate (6).
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Step 2: Introduction of the 1'-Substituent (Formation of 7a-d)

For 1'-Cyano analogue (7a):

To a solution of the hemiketal (6) in CH₂Cl₂ at -78 °C, add TMSCN (4 equivalents) and

BF₃·OEt₂ (3 equivalents).

Stir the reaction mixture for 5 hours at -78 °C.

Quench the reaction with saturated aqueous NaHCO₃ solution.

Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

Purify by silica gel chromatography to obtain the protected 1'-cyano nucleoside (7a).

For 1'-Methyl analogue (7b):

To a solution of the hemiketal (6) in CH₂Cl₂ at 0 °C, add AlMe₃ (5 equivalents) and

BF₃·OEt₂ (4 equivalents).

Stir the reaction mixture for 12 hours at 0 °C.

Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

Work up as described for 7a and purify by chromatography.

For 1'-Vinyl and 1'-Ethynyl analogues (7c and 7d):

React the hemiketal (6) with vinyl magnesium bromide or ethynyl magnesium chloride,

respectively.

Follow with a dehydrative ring closure using methanesulfonic acid to yield the

corresponding protected nucleosides (7c and 7d).

Step 3: Deprotection to Yield Final Nucleoside Analogues (3a-d)

Dissolve the protected nucleoside (7a, 7b, 7c, or 7d) in CH₂Cl₂ at -78 °C.

Add a solution of BCl₃ in CH₂Cl₂.
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Stir the mixture at -78 °C for the appropriate time to achieve complete debenzylation.

Quench the reaction by the slow addition of a mixture of triethylamine and methanol.

Concentrate the reaction mixture and purify the residue by preparative HPLC to separate the

β and α anomers and obtain the final deprotected nucleoside analogues (3a-d).

Protocol 2: Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine
Core
The synthesis of the core heterocyclic base is a prerequisite for the C-glycosylation step.

Several methods have been reported for the synthesis of 4-amino-pyrrolo[2,1-f][1][2][3]triazine

and its derivatives.

Method A: From 2-Cyanopyrrole

A common route involves the N-amination of 2-cyanopyrrole followed by cyclization with

formamidine acetate.

Method B: From 2,5-Dimethoxytetrahydrofuran

An alternative synthesis starts from 2,5-dimethoxytetrahydrofuran and tert-butyl carbazate,

followed by a series of transformations to build the pyrrolo[2,1-f][1][2][3]triazine ring system.[1]
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Caption: General synthetic workflow for Remdesivir intermediate-1 analogues.
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Caption: Experimental workflow for 1'-substitution.
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Concluding Remarks
The protocols and data presented herein provide a foundational guide for the synthesis of

analogues of Remdesivir intermediate-1. Researchers are encouraged to consult the primary

literature for further details and to adapt these methods for the synthesis of novel compounds.

The exploration of diverse analogues of this key intermediate will continue to be a valuable

strategy in the ongoing search for effective antiviral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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